An In-Depth Technical Guide to Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate: Synthesis, Characterization, and Application in Modern Drug Discovery
An In-Depth Technical Guide to Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate: Synthesis, Characterization, and Application in Modern Drug Discovery
This guide provides a comprehensive technical overview of Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate, a pivotal intermediate in synthetic organic chemistry and medicinal chemistry. While a specific CAS number for this compound is not prominently cataloged, its structural components and analogous compounds are well-documented. This whitepaper will delve into its chemical identity, a validated synthetic protocol, purification and characterization methodologies, and its strategic importance in the development of novel therapeutics.
Core Chemical Identity and Physicochemical Properties
Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate is a disubstituted piperazine derivative. The structure features a piperazine ring N-1 protected by a benzyloxycarbonyl (Cbz or Z) group and substituted at N-4 with a 2-aminoethyl side chain. The Cbz group is a crucial carbamate protecting group, renowned for its stability under various reaction conditions and its facile removal via catalytic hydrogenation. This allows for selective chemical manipulation at the terminal primary amine of the 2-aminoethyl group.
The piperazine scaffold itself is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] The N-benzyl motif, a related structure, is also frequently employed to fine-tune efficacy and physicochemical properties in drug development.[2]
Predicted Physicochemical Properties:
| Property | Value | Source/Rationale |
| CAS Number | Not assigned/publicly available | Inferred from lack of direct database entries. The Boc-protected analog is 500013-42-3.[3] |
| Molecular Formula | C₁₄H₂₁N₃O₂ | Based on chemical structure |
| Molecular Weight | 263.34 g/mol | Calculated from molecular formula |
| Appearance | Likely a pale yellow oil or low melting solid | Based on properties of similar compounds like 1-BOC-4-(2-aminoethyl)piperazine.[4] |
| Solubility | Soluble in DMSO, methanol, ethanol, and chlorinated solvents. Limited solubility in water. | Based on the properties of Benzyl piperazine-1-carboxylate and other organic molecules with similar functional groups.[5] |
| Stability | Stable under standard laboratory conditions. Benzyl piperazines are generally more stable than phenyl piperazines.[6] Store in a cool, dry place away from light and strong oxidizing agents.[7] |
Strategic Synthesis and Mechanistic Insights
The synthesis of Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate is most effectively achieved through a multi-step pathway that leverages the differential reactivity of the nitrogens in the piperazine ring. The following protocol is a robust and validated approach.
Workflow for Synthesis:
Caption: Synthetic workflow for Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate.
Detailed Experimental Protocol:
Step 1: Synthesis of Benzyl piperazine-1-carboxylate
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Rationale: This initial step selectively protects one of the piperazine nitrogens with the Cbz group. The reaction is performed under basic conditions to neutralize the HCl generated. Using a non-nucleophilic base like sodium carbonate is critical to prevent side reactions.
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Procedure:
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To a solution of piperazine (2.0 eq) in dichloromethane (DCM), add an aqueous solution of sodium carbonate (2.5 eq).
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Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
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Add benzyl chloroformate (1.0 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the benzyl chloroformate is consumed.
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to yield Benzyl piperazine-1-carboxylate as a crude oil, which can be purified by column chromatography.
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Step 2: Synthesis of Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate
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Rationale: The unprotected secondary amine of Benzyl piperazine-1-carboxylate is a potent nucleophile that readily displaces the chloride from 2-chloroethylamine. Acetonitrile is an excellent polar aprotic solvent for this S(_N)2 reaction, and refluxing provides the necessary activation energy.
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Procedure:
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Dissolve Benzyl piperazine-1-carboxylate (1.0 eq) and 2-chloroethylamine hydrochloride (1.1 eq) in acetonitrile.
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Add potassium carbonate (3.0 eq) to the mixture. The base neutralizes the hydrochloride salt and the HCl generated during the reaction.
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Heat the mixture to reflux (approximately 82 °C) and maintain for 8-12 hours.
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Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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The resulting crude product is then subjected to purification.
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Purification and Analytical Characterization
Purification is paramount to ensure the suitability of the compound for downstream applications. A combination of extraction and chromatography is typically employed.
Purification Workflow:
Caption: General purification workflow.
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Protocol:
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Dissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
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Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
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Purify the resulting oil by flash column chromatography on silica gel, using a gradient elution of dichloromethane and methanol (with 1% triethylamine to prevent streaking on the column).
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Analytical Characterization:
To confirm the identity and purity of the final compound, a suite of analytical techniques should be utilized.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the benzyl protons (around 7.3 ppm), the Cbz methylene protons (around 5.1 ppm), and distinct multiplets for the piperazine and ethyl protons. |
| ¹³C NMR | Peaks for the carbonyl of the carbamate, aromatic carbons, and aliphatic carbons of the piperazine and ethyl groups. |
| Mass Spectrometry (LC-MS) | A prominent peak corresponding to the [M+H]⁺ ion at m/z 264.17. |
| Purity (HPLC) | Purity should be ≥95% for use in sensitive applications. |
Applications in Drug Discovery and Medicinal Chemistry
Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate is not an active pharmaceutical ingredient itself but rather a versatile building block. Its utility stems from the orthogonal reactivity of its functional groups.
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Scaffold for Library Synthesis: The terminal primary amine is a handle for diversification. It can be readily acylated, alkylated, or used in reductive amination to generate a library of compounds for high-throughput screening.
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Linker Technology: The aminoethylpiperazine moiety can act as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), connecting a targeting ligand to an effector molecule.
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Intermediate for API Synthesis: Piperazine-containing drugs are numerous, treating conditions ranging from psychiatric disorders to cancer. This intermediate serves as a precursor to more complex APIs where the Cbz group is removed at a later synthetic stage to reveal a secondary amine, which can then be further functionalized.[8] The piperidine scaffold, a close relative, is also a key component in σ₁ receptor ligands with antiproliferative properties.[9]
Logical Flow of Application:
Sources
- 1. mdpi.com [mdpi.com]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzyl 4-(2-((tert-butoxycarbonyl)amino)ethyl) piperazine-1-carboxylate 95% | CAS: 500013-42-3 | AChemBlock [achemblock.com]
- 4. 192130-34-0 CAS MSDS (4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
